Tris(tert-butoxy)silanol

Catalog No.
S1516665
CAS No.
18166-43-3
M.F
C12H28O4Si
M. Wt
264.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(tert-butoxy)silanol

CAS Number

18166-43-3

Product Name

Tris(tert-butoxy)silanol

IUPAC Name

hydroxy-tris[(2-methylpropan-2-yl)oxy]silane

Molecular Formula

C12H28O4Si

Molecular Weight

264.43 g/mol

InChI

InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3

InChI Key

HLDBBQREZCVBMA-UHFFFAOYSA-N

SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C

Canonical SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C

Precursor for Silica Deposition

One of the most prominent applications of Tris(tert-butoxy)silanol is as a precursor for the deposition of silica thin films. These films have diverse applications in microelectronics, optics, and materials science []. When heated or subjected to specific chemical treatments, TBS undergoes hydrolysis and condensation, leading to the formation of a silica network []. The controlled nature of this process allows researchers to create thin films with desired properties, such as thickness, density, and refractive index [].

Synthesis of Metal Silicates

Due to its reactivity with various metal alkyl amides, Tris(tert-butoxy)silanol plays a role in the vapor deposition of metal silicates. This technique allows for the creation of thin films containing specific metal elements embedded within a silica matrix []. These films exhibit unique properties depending on the incorporated metal, finding applications in photocatalysis, gas sensing, and electronic devices [].

Tris(tert-butoxy)silanol is a silicon-based compound characterized by the presence of three tert-butoxy groups attached to a silicon atom, resulting in the chemical formula C₁₂H₂₈O₄Si. This compound is notable for its unique structure, which includes a silanol functional group. It is typically a colorless liquid and has garnered attention for its role in various chemical processes, particularly in the formation of silicon oxide films through chemical vapor deposition.

  • Flammability: Flammable liquid, ignites readily [].
  • Toxicity: Limited data available, handle with care following standard laboratory procedures for organic chemicals [].
  • Reactivity: Reacts with moisture and strong oxidizing agents [].
Safety Precautions

Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling TBOS [].

  • Alcoholysis Reaction: It can be synthesized through the alcoholysis of silicon disulfide, where tert-butanol reacts with silicon disulfide to yield tris(tert-butoxy)silanol and hydrogen sulfide as a byproduct:
    3\text{ CH}_3\text{ }_3\text{COH}+\text{SiS}_2\rightarrow [\text{ CH}_3\text{ }_3\text{CO}]_3\text{SiSH}+\text{H}_2\text{S}$$[1].
  • Chemical Vapor Deposition: Upon exposure to silicon surfaces, tris(tert-butoxy)silanol undergoes self-limiting reactions that lead to the formation of ultra-thin silicon oxide films, which are essential in semiconductor manufacturing .

Tris(tert-butoxy)silanol finds applications primarily in:

  • Chemical Vapor Deposition: It is widely used in the semiconductor industry for producing thin films of silicon oxide, which are crucial for electronic devices .
  • Material Science: The compound serves as a precursor for various silicon-based materials, contributing to advancements in nanotechnology and materials engineering.

Interaction studies concerning tris(tert-butoxy)silanol have primarily focused on its coordination chemistry with metal ions. The compound can coordinate through both sulfur and oxygen donor atoms, facilitating its use in metal complexation and catalysis. Specific studies have explored its behavior in aqueous solutions and its interactions with various metal complexes, highlighting its potential as a ligand .

Tris(tert-butoxy)silanol shares similarities with several other silanol and siloxane compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
Tris(trimethylsilyl)amineContains three trimethylsilyl groupsUsed in organic synthesis as a silylating agent
TriethylsilaneContains three ethyl groupsCommonly used as a reducing agent
Tris(phenylsilyl)amineContains three phenyl groupsKnown for its stability and electronic properties
TrimethylsilanolContains three methyl groupsSimpler structure; used in silicone production

Tris(tert-butoxy)silanol is unique due to its specific tert-butoxy functionalization and its effective role in film deposition processes, distinguishing it from other silanol derivatives that may not exhibit similar reactivity or applications.

Other CAS

18166-43-3

Wikipedia

Tris(tert-butoxy)silanol

Dates

Modify: 2023-08-15

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